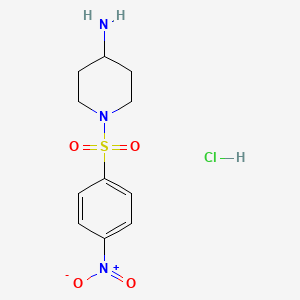

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride

Description

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 4-nitrobenzenesulfonyl substituent on the piperidine nitrogen and a primary amine at the 4-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. This compound is structurally characterized by the electron-withdrawing nitro group and the sulfonyl linker, which influence its reactivity and interactions with biological targets .

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c12-9-5-7-13(8-6-9)19(17,18)11-3-1-10(2-4-11)14(15)16;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWBWIKZYNGMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride involves several steps. One common method includes the reaction of piperidine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymatic Activity

This compound has been utilized as an inhibitor of specific enzymes, particularly those involved in the modulation of signaling pathways. For instance, it has shown effectiveness in inhibiting secreted Frizzled-related protein 1 (sFRP-1), which plays a crucial role in the Wnt signaling pathway. This inhibition can be pivotal in cancer research, as aberrations in Wnt signaling are often implicated in tumorigenesis .

Antiviral Properties

Research indicates that derivatives of this compound may possess antiviral properties. For example, compounds with similar structures have been investigated for their ability to inhibit the replication of viruses such as the measles virus. The mechanism involves targeting viral RNA-dependent RNA polymerase, suggesting a potential application for developing antiviral therapeutics .

Biological Research

Fluorescent Probes and Sensors

The ability of 1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride to form stable complexes with biomolecules makes it suitable for developing fluorescent probes and sensors. These tools are essential for studying cellular processes and monitoring biochemical interactions in real-time .

Solid-Phase Synthesis Applications

The compound has been employed in solid-phase synthesis methodologies, particularly in creating α-acylamino ketones. This approach allows for the efficient assembly of complex molecules while minimizing side reactions. The use of 4-nitrobenzenesulfonamides in these syntheses demonstrates the versatility of this compound in organic chemistry .

Data Tables

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Medicinal Chemistry | Inhibition of sFRP-1 | Potential cancer therapeutic development |

| Antiviral Research | Inhibition of viral replication | Development of antiviral agents |

| Biological Research | Development of fluorescent probes | Enhanced monitoring of biochemical interactions |

| Organic Synthesis | Solid-phase synthesis of α-acylamino ketones | Efficient production of complex organic compounds |

Case Studies

Case Study 1: Inhibition of Wnt Signaling

A study demonstrated that this compound effectively inhibits sFRP-1, leading to altered Wnt signaling pathways in cancer cell lines. The results indicated a reduction in cell proliferation and migration, highlighting its potential as a therapeutic agent against specific cancers .

Case Study 2: Antiviral Activity against Measles Virus

In a high-throughput screening assay, compounds structurally related to this compound were identified as potent inhibitors of measles virus replication. The most effective compound exhibited an EC50 value significantly lower than existing antiviral agents, indicating its potential for further development .

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

Key Observations :

- Solubility : Sulfonyl-containing derivatives (e.g., target compound and methylsulfonyl analogue) exhibit higher aqueous solubility due to increased polarity, whereas benzyl derivatives (e.g., 4-chlorobenzyl) are more lipophilic .

- Biological Activity : The nitro group in the target compound may enhance interactions with enzymes like cholinesterases, as seen in related sulfonamide inhibitors .

Deprotection and Salt Formation

- Target Compound : Boc deprotection using HCl gas (Procedure C, 98% yield) .

- Analogues: 1-(3-Chlorobenzyl)piperidin-4-amine hydrochloride: Boc deprotection in 10% HCl/methanol . 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride: Recrystallization with HCl-EA solution .

Comparison : HCl gas yields higher purity (>95%) compared to solution-phase methods (80–90% typical), but requires specialized handling .

Biological Activity

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, enzyme inhibition, and its implications in drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a sulfonyl group and a nitro group. This structure is significant as the substituents can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group is often linked to enhanced antibacterial activity due to its ability to participate in redox reactions within microbial cells.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A (similar structure) | S. aureus, E. coli | 6 µM |

| Example B (similar structure) | Proteus mirabilis | 100 µM |

Enzyme Inhibition Studies

In studies involving enzyme inhibition, compounds related to this compound have been evaluated for their ability to inhibit key enzymes associated with viral replication. Notably, some piperidine derivatives have shown modest inhibitory activity against the main protease of SARS-CoV-2, suggesting potential as antiviral agents . Although the inhibition was not strong, the binding affinity established through in silico studies indicates a pathway for further optimization.

Case Studies

- Antiviral Activity : A study focusing on 1,4,4-trisubstituted piperidines revealed that certain analogs could inhibit viral replication processes effectively. The compounds were tested against influenza A and showed promising results in inhibiting hemagglutinin-mediated membrane fusion .

- Antibacterial Efficacy : In another investigation, a series of piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro substitutions had enhanced efficacy against resistant strains .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : Compounds similar to this one can bind to active sites on enzymes, inhibiting their function.

- Redox Activity : The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that can disrupt cellular functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.